molecular formula C12H10BrClN2O3S2 B12987956 4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide

4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide

Cat. No.: B12987956
M. Wt: 409.7 g/mol
InChI Key: QZCXOCXIPIKRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a chlorophenylsulfonyl group at the 2nd position, and a dimethylcarboxamide group at the 5th position of the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated acetophenone and thiourea under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the thiazole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Chlorophenylsulfonyl Group: This step involves a sulfonylation reaction where the thiazole ring is treated with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with dimethylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted thiazoles.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thioethers.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((4-chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-(2-((4-chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-Bromo-2-chlorophenol

Uniqueness

4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring structure, combined with the bromine and chlorophenylsulfonyl groups, makes it a versatile compound for various research applications. The presence of the dimethylcarboxamide group further enhances its solubility and stability, making it suitable for use in different experimental conditions.

Properties

Molecular Formula

C12H10BrClN2O3S2

Molecular Weight

409.7 g/mol

IUPAC Name

4-bromo-2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H10BrClN2O3S2/c1-16(2)11(17)9-10(13)15-12(20-9)21(18,19)8-5-3-7(14)4-6-8/h3-6H,1-2H3

InChI Key

QZCXOCXIPIKRLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.